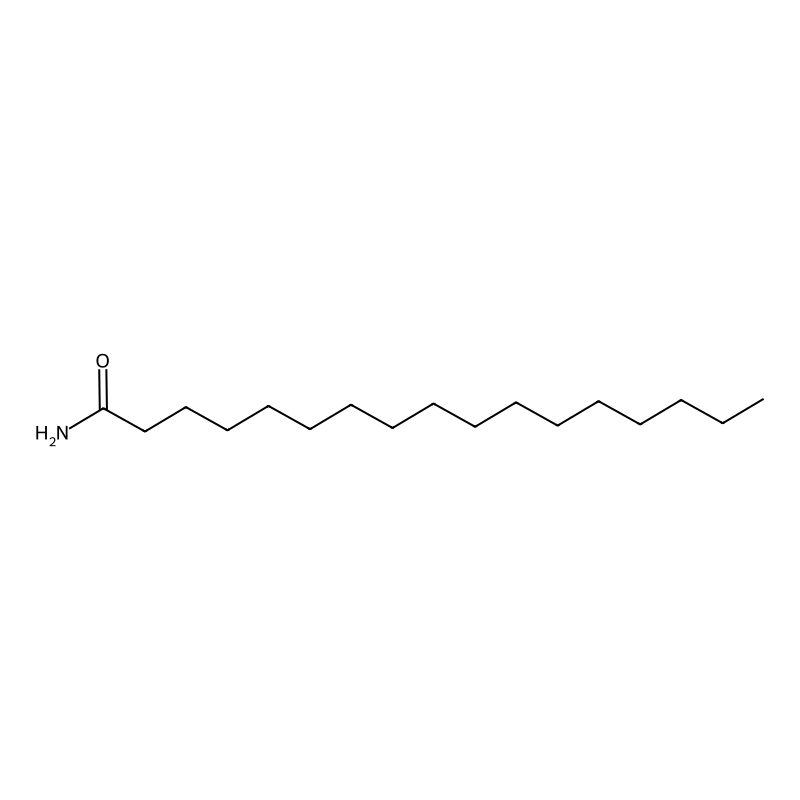Heptadecanamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Heptadecanamide for Photocatalytic Hydrogen Evolution
Heptadecanamide shows promise as a component in photocatalysts for hydrogen evolution, a process that uses light to split water molecules into hydrogen gas (H2). Research by Lau et al. (2016) explored the use of Heptadecanamide incorporated into Heptazine-based polymers, such as melon or graphitic carbon nitride (g-C3N4). These modified materials exhibited significantly improved efficiency in hydrogen evolution compared to unmodified g-C3N4. The enhanced performance is attributed to the incorporation of cyanamide groups within the polymer structure, which facilitates better coordination and charge transfer to co-catalysts used in the reaction. This ultimately leads to a more efficient separation of photogenerated charge carriers, a crucial step in the overall hydrogen evolution process [].
Heptadecanamide, with the chemical formula C₁₇H₃₅NO, is a long-chain fatty acid amide. It consists of a 17-carbon chain with an amide functional group, making it part of the larger class of compounds known as fatty amides. Heptadecanamide is characterized by its hydrophobic nature due to the long hydrocarbon tail, and it exhibits properties typical of both lipids and amides. This compound is often studied for its potential applications in various fields, including pharmaceuticals and materials science.
- Hydrogenation: The synthesis of heptadecanamide involves the hydrogenation of fatty acids, where the acyl chain may rearrange during the process.
- Hydrolysis: Under acidic or basic conditions, heptadecanamide can be hydrolyzed to yield heptadecanoic acid and ammonia.
- Oxidation: Heptadecanamide can also be oxidized to form corresponding carboxylic acids or other derivatives depending on reaction conditions.
Research indicates that heptadecanamide exhibits various biological activities. It has been noted for its potential anti-inflammatory properties and may play a role in modulating pain pathways. Additionally, fatty acid amides like heptadecanamide are believed to interact with cannabinoid receptors, suggesting possible applications in pain management and neuroprotection .
Heptadecanamide can be synthesized through several methods:
- Direct Amide Formation: This involves the reaction of heptadecanoic acid with ammonia or an amine under heat.
- Fatty Acid Derivatives: Starting from fatty acid derivatives, such as esters or acids, heptadecanamide can be produced via amination reactions.
- Hydrogenation Processes: As mentioned earlier, hydrogenation of unsaturated fatty acids can yield heptadecanamide after rearrangement during the process .
Heptadecanamide has several applications:
- Pharmaceuticals: Due to its biological activity, it is being explored for use in pain relief and anti-inflammatory medications.
- Cosmetics: Its emollient properties make it suitable for use in skin care products.
- Industrial Uses: Heptadecanamide can serve as a surfactant or lubricant in various industrial applications.
Studies have shown that heptadecanamide interacts with various biological systems. Its interaction with cannabinoid receptors suggests a potential role in modulating pain and inflammation pathways. Additionally, research into its effects on cellular membranes indicates that it may influence membrane fluidity and permeability, which could have implications for drug delivery systems .
Heptadecanamide shares structural similarities with several other fatty amides and long-chain compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Palmitamide | C₁₆H₃₃NO | Shorter carbon chain (16 carbons) |
| Stearamide | C₁₈H₃₇NO | Longer carbon chain (18 carbons), more hydrophobic |
| Oleamide | C₁₈H₃₅NO | Contains a double bond; exhibits different reactivity |
| Nonanamide | C₉H₁₉NO | Significantly shorter chain; different biological activity |
Heptadecanamide's unique 17-carbon structure allows it to occupy a niche between palmitamide and stearamide, which may confer distinct biological properties not found in shorter or longer-chain counterparts.








